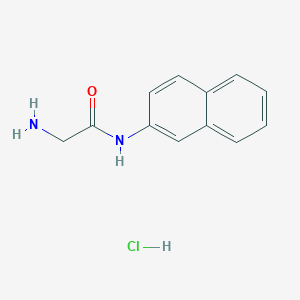

Glycine beta-naphthylamide hydrochloride

Descripción general

Descripción

Glycine beta-naphthylamide hydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Glycine Beta-Naphthylamide Hydrochloride, also known as 2-Amino-N-2-naphthylacetamide monohydrochloride, is a derivative of the amino acid glycine . The primary targets of this compound are the glycine receptors in the central nervous system (CNS) . These receptors play a crucial role in neurotransmission, specifically inhibitory neurotransmission .

Mode of Action

The compound interacts with its targets, the glycine receptors, in a specific manner. In the CNS, there exist both strychnine-sensitive and strychnine-insensitive glycine binding sites . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

This compound, being a derivative of glycine, may influence several biochemical pathways. Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 in animals .

Pharmacokinetics

Glycine, the parent compound, is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery

Result of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycine beta-naphthylamide hydrochloride typically involves the reaction of 2-naphthylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Glycine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated naphthylacetamide derivatives.

Aplicaciones Científicas De Investigación

Glycine beta-naphthylamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-N-2-naphthylacetamide

- 2-Naphthylamine

- Naphthoquinone derivatives

Comparison

Glycine beta-naphthylamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater versatility in chemical reactions .

Actividad Biológica

Glycine beta-naphthylamide hydrochloride (GBNA) is a compound that has garnered attention in biochemical and pharmacological research due to its role as a substrate in enzymatic assays and its potential applications in proteomics. This article explores the biological activity of GBNA, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

- Chemical Structure : GBNA is a glycine derivative with the molecular formula CHClNO and a molecular weight of approximately 200.24 g/mol.

- CAS Number : 716-94-9.

- Solubility : It is soluble in water and organic solvents, making it versatile for various experimental conditions.

GBNA acts primarily as a substrate for specific enzymes, particularly aminopeptidases. Upon interaction with these enzymes, the amide bond in GBNA is cleaved, releasing beta-naphthylamine. This reaction can be quantitatively monitored to assess enzyme activity:

- Enzymatic Assays : The cleavage of GBNA is utilized to study the kinetics of aminopeptidases, which are crucial for protein digestion and metabolism.

Enzyme Interaction

GBNA has been shown to interact with various aminopeptidases across different biological systems. The following table summarizes key findings regarding its enzymatic interactions:

| Enzyme | Source | Substrate Concentration | Activity Measurement Method |

|---|---|---|---|

| Aminopeptidase I | Testicular tissue (rat) | 0-25 mM | Hydrolysis rate measurement |

| Aminopeptidase II | Borrelia burgdorferi | 20 µM | Fluorescent substrate hydrolysis |

| Aminopeptidase III | Various tissues | 0-25 mM | Spectrophotometric analysis |

Case Studies

- Proteolytic Activity in Borrelia burgdorferi :

- Enzymatic Kinetics in Rat Testis :

-

Diagnostic Applications :

- GBNA has been explored for its potential use in diagnostic assays to measure enzyme activity in biological samples, particularly for conditions related to metabolic disorders .

Applications in Research

GBNA's utility extends beyond basic enzymatic studies; it plays a significant role in:

- Proteomics : As a substrate for proteomic investigations, GBNA aids in elucidating protein interactions and functions.

- Biochemical Assays : Its properties make it suitable for developing assays aimed at understanding enzyme kinetics and mechanisms.

Propiedades

IUPAC Name |

2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBGWIHUYXBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153014 | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-12-4 | |

| Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.